![molecular formula C18H12BaN2O6S B091892 Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate CAS No. 17852-98-1](/img/structure/B91892.png)
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate is a chemical compound that has been used in scientific research for various applications. This compound is commonly known as Barium Sudan III and is used as a dye in various laboratory experiments.
Aplicaciones Científicas De Investigación
Barium Sudan III has been used in various scientific research applications, including staining of lipids, proteins, and other biological molecules. It is also used as a dye in histological staining, chromatography, and electrophoresis. In addition, Barium Sudan III is used in the detection of fatty acids and triglycerides in biological samples.
Mecanismo De Acción
The mechanism of action of Barium Sudan III involves the binding of the dye to the hydrophobic regions of lipids and proteins. This binding results in the formation of a complex that can be visualized under a microscope or detected using other analytical techniques.
Efectos Bioquímicos Y Fisiológicos
Barium Sudan III has no known biochemical or physiological effects on living organisms. However, it should be handled with care as it is a toxic compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Barium Sudan III in lab experiments include its ability to stain lipids and proteins, its high solubility in water, and its low cost. However, one limitation of using Barium Sudan III is that it can interfere with other analytical techniques, such as mass spectrometry.
Direcciones Futuras
There are several future directions for the use of Barium Sudan III in scientific research. One potential application is in the development of new staining techniques for the detection of lipids and proteins in biological samples. Another potential direction is in the development of new analytical techniques that can be used in conjunction with Barium Sudan III staining.
Conclusion:
In conclusion, Barium Sudan III is a useful compound that has been used in various scientific research applications. Its ability to stain lipids and proteins makes it a valuable tool for researchers in many fields. However, it should be used with caution due to its toxic nature. Further research is needed to explore the full potential of Barium Sudan III in scientific research.
Métodos De Síntesis
Barium Sudan III is synthesized by reacting 3-hydroxy-2-naphthoic acid with diazonium salt of 4-methyl-2-sulphonatophenylamine in the presence of barium hydroxide. The resulting product is then purified by recrystallization from water.
Propiedades
Número CAS |
17852-98-1 |
|---|---|
Nombre del producto |
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate |
Fórmula molecular |
C18H12BaN2O6S |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Ba/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
Clave InChI |
LPMJODPDQRKJEH-LRZQPWDCSA-L |
SMILES isomérico |
CC1=CC(=C(C=C1)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2] |
SMILES canónico |
CC1=CC(=C(C=C1)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



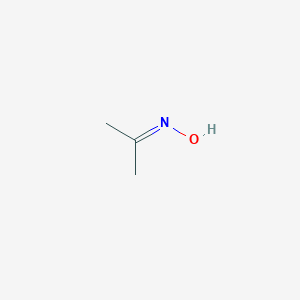

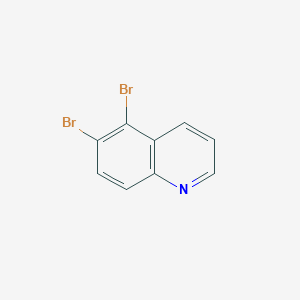


![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)

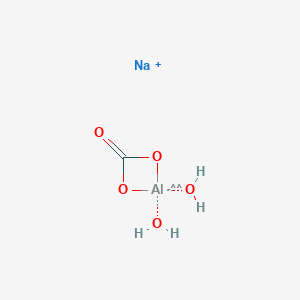
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
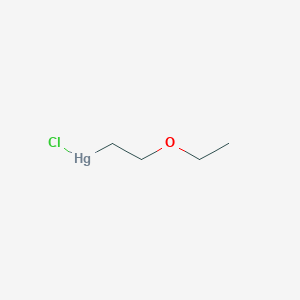
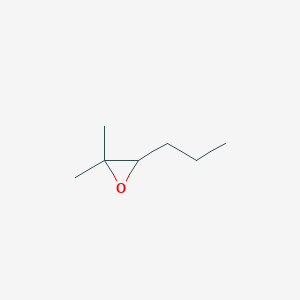


![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)